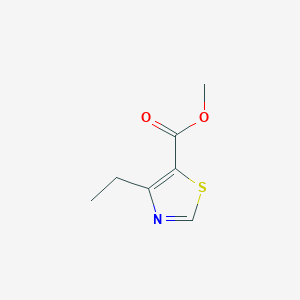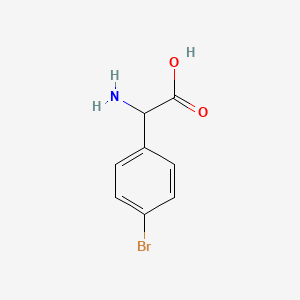![molecular formula C26H27N3O3 B2561594 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide CAS No. 1797593-12-4](/img/structure/B2561594.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide” is a complex organic molecule that contains several functional groups and structural features, including a benzoxazole ring, a piperidine ring, and a naphthamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazole and piperidine rings, which are common structural motifs in many biologically active compounds. The ethoxy group attached to the naphthamide moiety could potentially increase the compound’s lipophilicity, which might influence its biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzoxazole, piperidine, and naphthamide groups. For example, the benzoxazole ring might undergo electrophilic substitution reactions, while the piperidine ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and piperidine rings might increase the compound’s stability and rigidity, while the ethoxy group could potentially enhance its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Selectivity
Research on N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide and its derivatives has primarily focused on their interaction with various receptors. A study by Carato et al. (2007) explored the synthesis and in vitro binding studies of substituted piperidine naphthamides. The research found that modifications to the benzyl moiety significantly influenced the compounds' affinity for D2L, D4.2, and 5-HT2A receptors. Specifically, compounds in the 1-naphthamide series were highly selective for D4.2 over D2L and 5-HT2A receptors, with certain substitutions enhancing D4.2 affinity (Carato, A., Graulich, A., Jensen, N. H., Roth, B., Liégeois, J., 2007).
Chemical Synthesis and Molecular Structure
Another aspect of research on this compound involves its synthesis and molecular structure. Csütörtöki et al. (2012) conducted a study on the synthesis and conformational study of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines. This work highlights the complexity and versatility of naphthamide derivatives in synthesizing compounds with potential bioactive properties. The study successfully outlined the conformational preferences of these compounds, providing insights into their potential interactions with biological targets (Csütörtöki, R., Szatmári, I., Heydenreich, M., Koch, A., Starke, I., Fülöp, F., Kleinpeter, E., 2012).
Analytical Applications
Wu et al. (1997) introduced a novel sulfonate reagent for analytical derivatization in liquid chromatography. This reagent, related to the structural class of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide, was designed for sensitive detection of analytes post-tagging. The study underscores the compound's utility in enhancing analytical methodologies, especially in the precise quantification of small molecules (Wu, H.-L., Shyu, Y.-Y., Kou, H., Chen, S.-H., Wu, S.-M., Wu, S.-S., 1997).
Anticancer Applications
Research by Aly et al. (2020) into the synthesis of quinone-based heterocycles of broad-spectrum anticancer activity highlighted the potential of naphthamide derivatives in cancer therapy. The study developed compounds exhibiting broad-spectrum anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds (Aly, A., Hassan, A., Mohamed, N., Ramadan, M., Abd El-Aal, A. S., Bräse, S., Nieger, M., 2020).
Sigma Receptor Binding
Berardi et al. (2005) explored the sigma subtype affinities and selectivities of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives, uncovering significant insights into their interaction with sigma receptors. This research contributes to our understanding of how naphthamide derivatives can be tailored for selective receptor targeting, potentially leading to the development of new therapeutic agents (Berardi, F., Ferorelli, S., Abate, C., Pedone, M., Colabufo, N., Contino, M., Perrone, R., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-2-31-23-12-11-19-7-3-4-8-20(19)24(23)25(30)27-17-18-13-15-29(16-14-18)26-28-21-9-5-6-10-22(21)32-26/h3-12,18H,2,13-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLQKHVSTRJLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2561512.png)
![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2561513.png)

![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)


![5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2561521.png)
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid](/img/structure/B2561524.png)


![2-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2561528.png)

![6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561530.png)